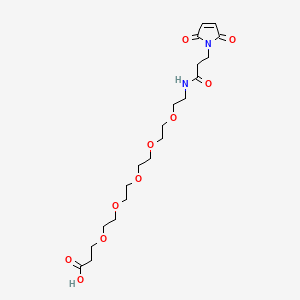
Mal-amido-PEG5-acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mal-amido-PEG5-acid is a polyethylene glycol (PEG)-based compound that features a maleimide functional group. This compound is widely used as a linker in bioconjugation processes, particularly in the synthesis of proteolysis-targeting chimeras (PROTACs). The maleimide group allows for specific conjugation with thiol groups, forming stable thioether linkages. This property makes this compound highly valuable in pharmaceutical research and development .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Mal-amido-PEG5-acid typically involves the reaction of a maleimide derivative with a PEG chain. The reaction conditions often require a pH range of 6.5 to 7.5 to ensure optimal conjugation with thiol groups. The process may involve multiple steps, including the protection and deprotection of functional groups to achieve the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving automated systems for precise control of reaction conditions. The final product is purified using techniques such as chromatography to ensure it meets the required specifications for research and development applications .
Chemical Reactions Analysis
Types of Reactions: Mal-amido-PEG5-acid primarily undergoes conjugation reactions with thiol groups. This reaction forms a stable thioether linkage, which is crucial for its role in bioconjugation .
Common Reagents and Conditions:
Reagents: Thiol-containing compounds, such as cysteine residues in proteins.
Conditions: pH range of 6.5 to 7.5, often in aqueous solutions to maintain the solubility of the PEG chain
Major Products: The major product of the reaction is a thioether-linked conjugate, which retains the functional properties of both the maleimide and the thiol-containing compound .
Scientific Research Applications
Mal-amido-PEG5-acid is extensively used in various scientific research fields:
Chemistry: As a linker in the synthesis of complex molecules, including PROTACs.
Biology: For the conjugation of biomolecules, enabling the study of protein interactions and functions.
Medicine: In the development of targeted therapies, such as antibody-drug conjugates (ADCs) and PROTACs, which selectively degrade target proteins.
Industry: Used in the production of diagnostic tools and imaging agents, enhancing the specificity and efficacy of these products .
Mechanism of Action
The mechanism of action of Mal-amido-PEG5-acid involves its ability to form stable thioether linkages with thiol groups. This conjugation is highly specific and occurs under mild conditions, making it suitable for use with sensitive biomolecules. In the context of PROTACs, this compound serves as a linker that connects a ligand for an E3 ubiquitin ligase to a ligand for the target protein. This facilitates the ubiquitination and subsequent degradation of the target protein via the proteasome pathway .
Comparison with Similar Compounds
- Mal-PEG-acid
- Mal-PEG-NHS ester
- Mal-PEG-PFP ester
- Mal-PEG-amine
- Mal-PEG-alkyne
Comparison: Mal-amido-PEG5-acid is unique due to its specific application as a PROTAC linker. While other maleimide-PEG compounds also serve as linkers, this compound’s structure and properties make it particularly suitable for forming stable thioether linkages under mild conditions. This specificity and stability are crucial for its role in targeted protein degradation and other bioconjugation applications .
Properties
Molecular Formula |
C20H32N2O10 |
|---|---|
Molecular Weight |
460.5 g/mol |
IUPAC Name |
3-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C20H32N2O10/c23-17(3-6-22-18(24)1-2-19(22)25)21-5-8-29-10-12-31-14-16-32-15-13-30-11-9-28-7-4-20(26)27/h1-2H,3-16H2,(H,21,23)(H,26,27) |
InChI Key |
LSPHASAUGYZFHD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCC(=O)NCCOCCOCCOCCOCCOCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


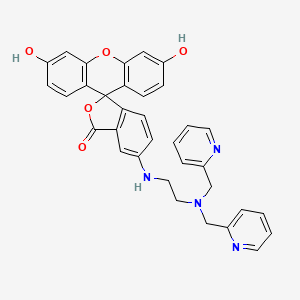
![undecyl 8-[(6-heptadecan-9-yloxy-6-oxohexyl)-(3-hydroxypropyl)amino]octanoate](/img/structure/B11928716.png)
![4-((3-((6-Amino-4-(benzo[d][1,3]dioxol-5-yl)-3,5-dicyanopyridin-2-yl)thio)propyl)(prop-2-yn-1-yl)carbamoyl)benzenesulfonyl fluoride](/img/structure/B11928717.png)
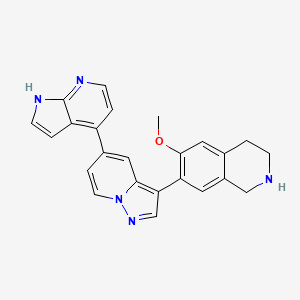

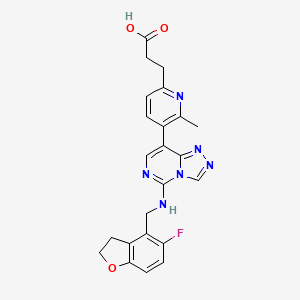

![2-[7-(2,2-dimethylpropanoylamino)-4,6-dimethyl-1-octyl-2,3-dihydroindol-5-yl]acetic acid;sulfuric acid](/img/structure/B11928740.png)
![5'-(4-(Diphenylamino)phenyl)-[2,2'-bithiophene]-5-carbaldehyde](/img/structure/B11928741.png)

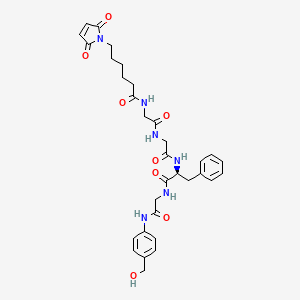
![[4-[2-[4-(Aminomethyl)phenyl]-1,2-diphenylethenyl]phenyl]methanamine](/img/structure/B11928759.png)
![[(4E,6E,8S,9S,10E,12S,13R,14S,16S,17R)-13,20,22-trihydroxy-8,14,17-trimethoxy-4,10,12,16-tetramethyl-3-oxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18(22),19-hexaen-9-yl] carbamate](/img/structure/B11928761.png)
![[2,2'-Bipyridine]-5,5'-dicarbonyl dichloride](/img/structure/B11928777.png)
